molecular formula C11H19NO4 B592255 tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 1188265-31-7

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No. B592255
M. Wt: 229.276
InChI Key: DXHPWDBZWRHQRX-UHFFFAOYSA-N
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Description

“tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate” is also known as “1-Boc-3-methoxy-4-piperidone”, “1-Boc-3-methoxy-piperidin-4-one”, “3-Methoxy-4-oxo-1-piperidinecarboxylic acid 1,1-dimethylethyl ester”, and "1-Piperidinecarboxylic acid, 3-Methoxy-4-oxo-, 1,1-diMethylethyl ester" .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Piperidones can be used in the synthesis of various pharmaceutical compounds . For example, 1-Boc-4-piperidone, a similar compound, has been used in the synthesis of spirorifamycins containing a piperidine ring structure .
  • Organic Chemistry Research

    • Piperidones are also used in organic chemistry research as they can participate in various chemical reactions . They can act as precursors for the synthesis of other organic compounds .
  • Material Science

    • Some piperidones have been used in the development of new materials . Their unique chemical properties can contribute to the characteristics of these materials .
  • Biochemical Research

    • Piperidones can be used in biochemical research, particularly in the study of biological systems . They can be used to synthesize molecules that mimic natural substances, aiding in the understanding of biological processes .
  • Synthesis of Diverse Piperidine Derivatives

    • This compound could be a promising synthon for the preparation of diverse piperidine derivatives . Piperidine derivatives have a wide range of applications in medicinal chemistry and drug discovery .
  • Preparation of Other Organic Compounds

    • As a type of piperidone, “tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate” can act as a precursor for the synthesis of other organic compounds . For example, it could potentially be used in the synthesis of compounds like “tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate”, “tert-Butyl 4- (azidomethyl)piperidine-1-carboxylate”, and “tert-Butyl 4- ( (methylsulfonyl)oxy)piperidine-1-carboxylate” among others .

Safety And Hazards

For safety, it’s recommended to avoid breathing dust and contact with skin and eyes when handling “tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate”. Protective clothing, gloves, safety glasses, and a dust respirator should be worn . If skin contact occurs, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPWDBZWRHQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724416
Record name tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

CAS RN

1188265-31-7
Record name 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3,4,4-tris(methyloxy)-1-piperidinecarboxylate D17 (4.85 g) in HCl/1,4-Dioxane (50 mL) was heated at 50° C. and stirred overnight. Water (50 ml) was added to the reaction mixture and the pH adjusted to 10.0 using sodium hydroxide. After that BOC anhydride (4.22 g, 19.4 mmol) was added to the reaction mixture and stirred for 4 hours. The resulting mixture was extracted with EtOAc (3×100 ml). The organic layer was dried over anhydrous MgSO4, concentrated in vacuo to afford the desired product D18 in 3.1 g. LCMS [M-55]=174@1.29 min (5 min run)
Name
1,1-dimethylethyl 3,4,4-tris(methyloxy)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.22 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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